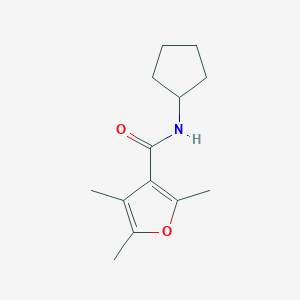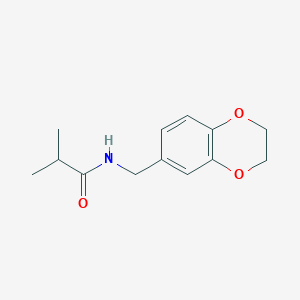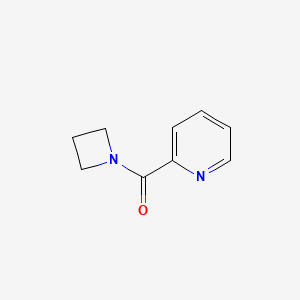
Azetidin-1-yl-(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of ketones. It is also known as MK-2866 or Ostarine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Azetidin-1-yl-(4-methoxyphenyl)methanone works by binding to androgen receptors in the body. This results in the activation of genes involved in the growth and repair of skeletal muscle and bone tissue. It also has a selective binding affinity for androgen receptors in these tissues, making it a potentially safer alternative to traditional anabolic steroids.
Biochemical and Physiological Effects
Azetidin-1-yl-(4-methoxyphenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue. This makes it a potentially safer alternative to traditional anabolic steroids, which can have harmful effects on other tissues in the body. However, one limitation of using Azetidin-1-yl-(4-methoxyphenyl)methanone in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on Azetidin-1-yl-(4-methoxyphenyl)methanone. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cancer cachexia. Further research is also needed to better understand its long-term effects and potential side effects. Additionally, research is needed to develop more efficient synthesis methods and to optimize dosing and administration protocols.
In conclusion, Azetidin-1-yl-(4-methoxyphenyl)methanone has shown great potential as a therapeutic agent for a variety of conditions. Its selectivity for androgen receptors in skeletal muscle and bone tissue makes it a potentially safer alternative to traditional anabolic steroids. However, further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
Azetidin-1-yl-(4-methoxyphenyl)methanone is synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, Azetidin-1-yl-(4-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on skeletal muscle and bone tissues, making it a potential treatment for muscle wasting and osteoporosis. It has also been investigated for its potential use in the treatment of cancer cachexia, a condition characterized by weight loss and muscle wasting in cancer patients.
Propiedades
IUPAC Name |
azetidin-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-9(4-6-10)11(13)12-7-2-8-12/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZCMALGFNEIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)

![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)



![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)
